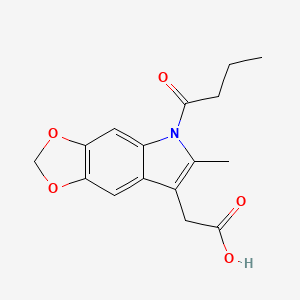
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl-
描述
This compound belongs to the indole-dioxolo heterocyclic family, characterized by a fused 1,3-dioxolane ring at positions 4 and 5 of the indole scaffold. The acetic acid moiety at position 7 enhances hydrophilicity, while the 5-butyryl and 7-methyl substituents modulate steric and electronic properties.
属性
CAS 编号 |
50332-10-0 |
|---|---|
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC 名称 |
2-(5-butanoyl-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)acetic acid |
InChI |
InChI=1S/C16H17NO5/c1-3-4-15(18)17-9(2)10(6-16(19)20)11-5-13-14(7-12(11)17)22-8-21-13/h5,7H,3-4,6,8H2,1-2H3,(H,19,20) |
InChI 键 |
RISYNXLXYMWDHS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N1C(=C(C2=CC3=C(C=C21)OCO3)CC(=O)O)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from o-nitrobenzaldehydes, the compound can be synthesized using phosphorane and triphenylphosphine in diphenyl ether at elevated temperatures (around 260°C) for about an hour . The reaction mixture is then cooled and purified using column chromatography.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to increase yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential bioactivity makes it a candidate for studying biological pathways and interactions.
Medicine: Due to its structural similarity to bioactive indole derivatives, it is explored for potential therapeutic applications, including anti-cancer, anti-viral, and anti-inflammatory activities.
作用机制
The mechanism of action of 5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl- involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Comparison with Structural Analogues
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with similar derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|---|
| Target : 5-Butyryl-7-Methyl- | C5: Butyryl; C7: Methyl | C₁₅H₁₇NO₆ | 307.3* | 1.30 ± 0.1* | ~500* | ~4.0* |
| 6-Methyl-5-(3,4,5-TMOBz)- [Ev8] | C5: 3,4,5-Trimethoxybenzoyl; C6: Methyl | C₂₂H₂₁NO₈ | 427.4 | 1.40 ± 0.1 | 584.7 ± 50.0 | 4.09 ± 0.10 |
| 5-(Cyclopentylacetyl)-6-Methyl- [Ev9] | C5: Cyclopentylacetyl; C6: Methyl | C₂₀H₂₃NO₆ | 373.4* | 1.35 ± 0.1* | ~550* | ~4.2* |
| 5-(1-Oxo-3-Phenyl-2-Propenyl)-6-Methyl- [Ev10] | C5: 1-Oxo-3-phenylpropenyl; C6: Methyl | C₂₀H₁₇NO₅ | 351.4* | 1.38 ± 0.1* | ~560* | ~3.9* |
*Predicted values based on substituent contributions.
Key Observations:
Substituent Position: The target compound’s methyl group at C7 (vs.
Lipophilicity : The 3,4,5-trimethoxybenzoyl group in [Ev8] increases molecular weight and hydrophobicity (density = 1.40 g/cm³), which could enhance membrane permeability but reduce aqueous solubility .
生物活性
5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid, 5-butyryl-7-methyl (CID 206503) is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings and data regarding its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H17NO5
- Molecular Weight : 303.31 g/mol
- SMILES : CC(=O)C1=C(C2=CC3=C(C=C2N1C(=O)C4=CC=CC=C4)OCO3)CC(=O)O
- InChIKey : WZLOLPPYPXEDFU-UHFFFAOYSA-N
The compound features a dioxoloindole structure that is known for its diverse biological activities. The presence of substituents such as butyryl and methyl groups may influence its interaction with biological targets.
Research indicates that compounds similar to 5H-1,3-Dioxolo(4,5-f)indole derivatives exhibit various mechanisms of action:
- Cholinesterase Inhibition : Some indole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The presence of specific functional groups can enhance this inhibitory activity, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage and has implications in cancer therapy .
- Cytotoxic Effects : Certain studies have highlighted the cytotoxic potential of indole acetic acid derivatives against various cancer cell lines. The mechanism typically involves the formation of reactive oxygen species (ROS) upon metabolic activation, leading to apoptosis in target cells .
Table 1: Summary of Biological Activities
Case Study 1: Cholinesterase Inhibition
A study examined the cholinesterase inhibitory activity of various indole derivatives. The findings indicated that compounds with specific structural modifications significantly enhanced AChE inhibition compared to their parent compounds. This suggests that 5H-1,3-Dioxolo(4,5-f)indole-7-acetic acid could be optimized for improved neuroprotective effects .
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of indole acetic acid derivatives on human cancer cell lines. The study demonstrated that these compounds could induce apoptosis through ROS generation. Notably, the compound exhibited a potent effect against MCF7 breast cancer cells, suggesting its potential as a therapeutic agent in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


